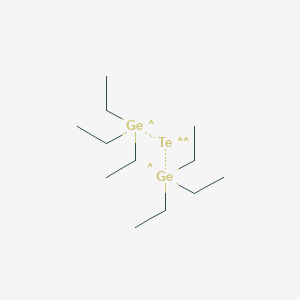
Hexaethyldigermtellurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaethyldigermtellurane is a unique organometallic compound that features germanium and tellurium atoms. It is known for its distinctive chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C12H30Ge2Te, and it is characterized by the presence of ethyl groups attached to germanium and tellurium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaethyldigermtellurane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tetraethylgermane with tellurium tetrachloride in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions: Hexaethyldigermtellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tellurium oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and tellurium dioxide (TeO2).
Reduction: Lower oxidation state germanium and tellurium compounds.
Substitution: Various substituted organogermanium and organotellurium compounds.
Scientific Research Applications
Hexaethyldigermtellurane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving germanium and tellurium.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which hexaethyldigermtellurane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ethyl groups and the presence of germanium and tellurium atoms allow it to participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.
Comparison with Similar Compounds
Hexaethyldigermtellurane can be compared with other similar organometallic compounds, such as:
Hexaethyldigermane (C12H30Ge2): Similar structure but lacks tellurium.
Hexaethyltellurane (C12H30Te2): Similar structure but lacks germanium.
Tetraethyltin (C8H20Sn): Contains tin instead of germanium or tellurium.
Uniqueness: this compound’s uniqueness lies in its combination of germanium and tellurium atoms, which imparts distinct chemical and physical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
5582-58-1 |
|---|---|
Molecular Formula |
C12H30Ge2Te |
Molecular Weight |
447.2 g/mol |
InChI |
InChI=1S/2C6H15Ge.Te/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI Key |
KSJPFDYCGQQCNA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)CC.CC[Ge](CC)CC.[Te] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


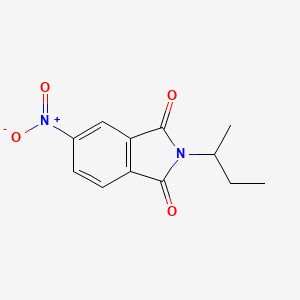
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)

![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)
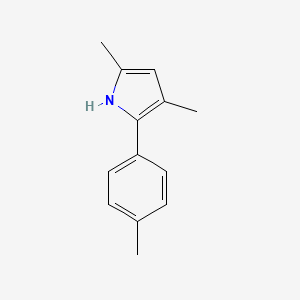
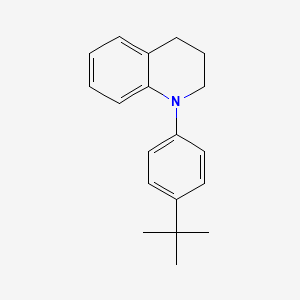
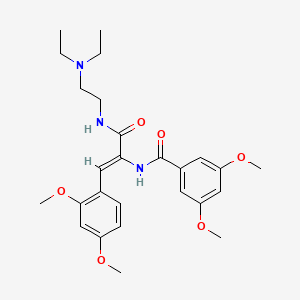
![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
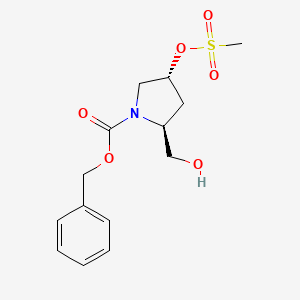

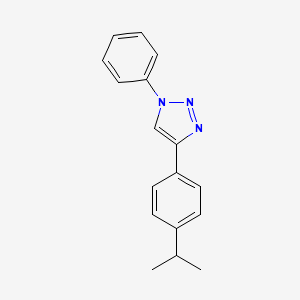
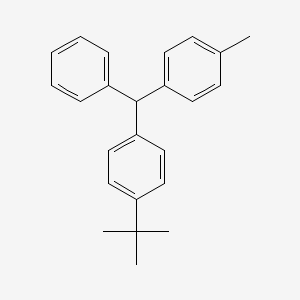

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
